molecular formula C18H16N2O3 B11365498 N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11365498
M. Wt: 308.3 g/mol
InChI Key: DGULKAYMZLFIQI-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxybenzyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the condensation of 4-methoxybenzylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Reduced oxazole derivatives with hydroxyl or amine groups.

    Substitution: Benzyl-substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of β-secretase (BACE) and glycogen synthase kinase 3β (GSK3β), which are key enzymes involved in the pathogenesis of Alzheimer’s disease . By modulating these pathways, the compound can reduce the formation of amyloid-beta plaques and tau phosphorylation, thereby exerting neuroprotective effects.

Comparison with Similar Compounds

N-(4-methoxybenzyl)-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other oxazole derivatives such as:

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)12-19-18(21)16-11-17(23-20-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)

InChI Key

DGULKAYMZLFIQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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